molecular formula C23H15ClN2O3 B15042094 (3E)-1-(4-chlorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(4-chlorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B15042094
M. Wt: 402.8 g/mol
InChI Key: WWIKVZNJGGYUPK-NBVRZTHBSA-N
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Description

(3E)-1-(4-chlorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as the nitro group, chlorophenyl group, and benzylidene moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(4-chlorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of 4-chlorobenzaldehyde with 4-nitrobenzylidene and a suitable pyrrolone precursor under basic or acidic conditions. Common reagents used in this synthesis include:

    Base catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    Acid catalysts: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(4-chlorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while nucleophilic substitution of the chlorophenyl group results in the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential as a drug candidate for treating various diseases.

    Industry: Utilization in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-1-(4-chlorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The presence of functional groups such as the nitro and chlorophenyl groups allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-(4-chlorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-1-(4-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-1-(4-methylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C23H15ClN2O3

Molecular Weight

402.8 g/mol

IUPAC Name

(3E)-1-(4-chlorophenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C23H15ClN2O3/c24-19-8-12-20(13-9-19)25-22(17-4-2-1-3-5-17)15-18(23(25)27)14-16-6-10-21(11-7-16)26(28)29/h1-15H/b18-14+

InChI Key

WWIKVZNJGGYUPK-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

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